2'-(4-ETHYLPIPERAZIN-1-YL)-4'-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Description
2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound belonging to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group.
Properties
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-(2-methylanilino)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-4-28-9-11-29(12-10-28)22-23-14-17(16(3)24-22)19-13-20(30)27-21(26-19)25-18-8-6-5-7-15(18)2/h5-8,13-14H,4,9-12H2,1-3H3,(H2,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGBIJUWDUJQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core bipyrimidine structure.
Functionalization: Introduction of the ethylpiperazine and methylphenylamino groups through nucleophilic substitution reactions.
Cyclization: Formation of the dihydropyrimidinone ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogenated solvents, catalysts like palladium, and moderate temperatures.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted bipyrimidinones.
Scientific Research Applications
2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its effects on cellular pathways and potential as a biochemical probe.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves:
Molecular Targets: Interaction with specific enzymes and receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, including kinase and phosphatase pathways.
Biochemical Effects: Inhibition or activation of target proteins, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-AMINE: Shares the piperazine ring but differs in the attached functional groups.
5-[(4-ETHYLPIPERAZIN-1-YL)METHYL]PYRIDIN-2-AMINE: Similar structure but with a pyridine ring instead of bipyrimidine.
Uniqueness
2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
